molecular formula C23H22N6O2S B11083528 4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11083528
M. Wt: 446.5 g/mol
InChI Key: XXJXKVSTNSVABS-UHFFFAOYSA-N
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Description

4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a combination of oxazole, triazine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dioxane and bases like sodium carbonate . Microwave irradiation can also be employed to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. The choice of solvents and reagents is crucial to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium azide or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The oxazole and triazine rings can interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the triazine and morpholine groups.

    1,3,5-Triazine derivatives: Similar triazine core but different substituents.

    Morpholine derivatives: Contain the morpholine ring but differ in other structural aspects.

Uniqueness

4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C23H22N6O2S

Molecular Weight

446.5 g/mol

IUPAC Name

4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C23H22N6O2S/c24-21-25-18(26-22(28-21)29-11-13-30-14-12-29)15-32-23-27-19(16-7-3-1-4-8-16)20(31-23)17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,24,25,26,28)

InChI Key

XXJXKVSTNSVABS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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